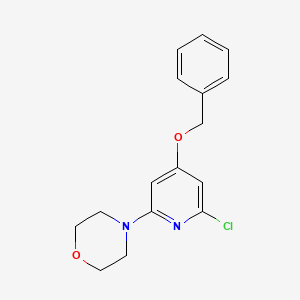
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science. This compound is known for its unique structural features, which include a fused imidazole and phenanthroline ring system with a pyridine substituent at the 2-position. These structural characteristics endow the compound with distinct electronic and photophysical properties, making it a valuable candidate for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with 4-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline exerts its effects is largely dependent on its interaction with molecular targets. For instance, as a fluorescent probe, it binds selectively to ATP, causing a change in its optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell apoptosis. Its ability to intercalate into DNA allows it to disrupt normal cellular processes, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-yl)imidazo(4,5-f)(1,10)phenanthroline: Similar structure but with the pyridine ring at the 3-position, affecting its electronic properties.
2-Phenylimidazo(4,5-f)(1,10)phenanthroline: Substitution with a phenyl group instead of a pyridine ring, altering its photophysical characteristics.
1,10-Phenanthroline: Lacks the imidazole and pyridine rings, making it less versatile in forming complexes and applications.
Uniqueness
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline stands out due to its unique combination of a fused imidazole-phenanthroline system with a pyridine substituent. This structure provides a balance of rigidity and flexibility, enhancing its ability to form stable complexes with metals and interact with biological molecules. Its tunable optical properties make it particularly valuable in sensing and imaging applications .
Propriétés
Formule moléculaire |
C18H11N5 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-pyridin-4-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H11N5/c1-3-12-14(20-7-1)15-13(4-2-8-21-15)17-16(12)22-18(23-17)11-5-9-19-10-6-11/h1-10H,(H,22,23) |
Clé InChI |
CBNHMVYHWGRZGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


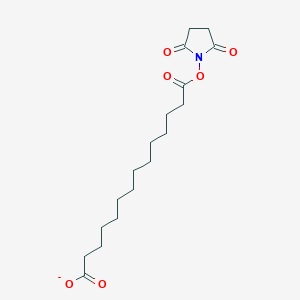
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)

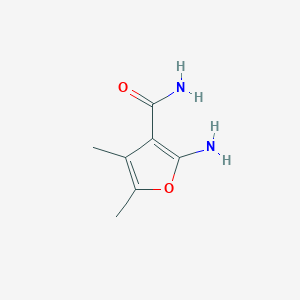



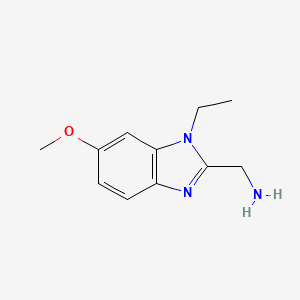

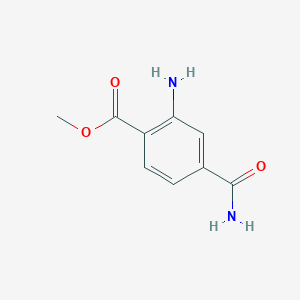
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

